molecular formula C9H16O3 B6428090 methyl 2-methyl-2-(oxolan-3-yl)propanoate CAS No. 2098113-03-0

methyl 2-methyl-2-(oxolan-3-yl)propanoate

Cat. No.: B6428090
CAS No.: 2098113-03-0
M. Wt: 172.22 g/mol
InChI Key: HEHJMFCIEIFTEE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(oxolan-3-yl)propanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of propanoic acid and features a methyl group and an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(oxolan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-(oxolan-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-2-(oxolan-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(oxolan-3-yl)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(oxolan-2-yl)propanoate: Similar structure but with the oxolane ring in a different position.

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of an oxolane ring.

    Methyl 2-(oxolan-3-yl)propanoate: Similar structure but without the additional methyl group.

Uniqueness

Methyl 2-methyl-2-(oxolan-3-yl)propanoate is unique due to the presence of both a methyl group and an oxolane ring, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.

Biological Activity

Methyl 2-methyl-2-(oxolan-3-yl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H20O3C_{11}H_{20}O_3 and a molecular weight of approximately 200.28 g/mol. The compound features a propanoate moiety linked to an oxolane (tetrahydrofuran) ring, which contributes to its unique chemical properties. The presence of the oxolane ring enhances solubility and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC11H20O3C_{11}H_{20}O_3
Molecular Weight200.28 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate starting materials under controlled conditions. Common methods include:

  • Esterification : Reacting an alcohol with an acid.
  • Cyclization : Forming the oxolane ring through intramolecular reactions.
  • Purification : Techniques such as crystallization and chromatography are employed to obtain high-purity products.

This compound interacts with various biomolecules, influencing biochemical pathways. Its mechanism of action may involve:

  • Enzyme inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, modulating metabolic pathways.
  • Receptor binding : The compound may act as a ligand for specific receptors, affecting cellular signaling.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory properties : Similar compounds have been studied for their ability to reduce inflammation.
  • Analgesic effects : Potential use in pain management through modulation of pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on Enzyme Interaction :
    • Researchers assessed the binding affinity of this compound with specific enzymes involved in metabolic processes.
    • Results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.
  • Pharmacological Screening :
    • A screening assay evaluated the anti-inflammatory effects of the compound in vitro.
    • The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameSimilarityNotable Features
Methyl 3-amino-2-(oxolan-3-yl)methylpropanoateHighExhibits enzyme-substrate interaction capabilities
Methyl 2-(oxolan-3-yloxy)propanoateModerateShows different solubility characteristics
Ethyl 2-methyl-3-(oxolan-3-yloxy)butyrateModerateDifferent alkyl substitution affecting bioactivity

Properties

IUPAC Name

methyl 2-methyl-2-(oxolan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11-3)7-4-5-12-6-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHJMFCIEIFTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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